molecular formula C21H23Cl2NO2 B12291482 cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine CAS No. 296778-54-6

cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine

Katalognummer: B12291482
CAS-Nummer: 296778-54-6
Molekulargewicht: 392.3 g/mol
InChI-Schlüssel: ZVQCUUBEAJLJHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group and a tetrahydronaphthalene ring, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine typically involves a multi-step processThe final step involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group to yield the desired compound .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and selective reduction techniques to ensure high yield and purity. The use of specific catalysts, such as palladium on carbon (Pd/C), and solvents like ethanol, are crucial in optimizing the reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: H2, Pd/C

    Substitution: Nucleophiles such as amines or thiols

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically results in the formation of amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of compounds with specific biological activities .

Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound in understanding the binding mechanisms and effects of similar structures.

Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of antidepressants and antipsychotic drugs. Its structural similarity to known pharmaceuticals makes it a valuable candidate for drug design and development .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Wirkmechanismus

The mechanism of action of cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine is primarily linked to its ability to interact with specific molecular targets, such as serotonin receptors. By inhibiting the reuptake of serotonin, the compound can modulate neurotransmitter levels in the brain, leading to potential antidepressant effects . Additionally, its interaction with other receptors and enzymes may contribute to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine stands out due to its specific substitution pattern and the presence of the Boc protecting group.

Eigenschaften

CAS-Nummer

296778-54-6

Molekularformel

C21H23Cl2NO2

Molekulargewicht

392.3 g/mol

IUPAC-Name

tert-butyl N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate

InChI

InChI=1S/C21H23Cl2NO2/c1-21(2,3)26-20(25)24-19-11-9-14(15-6-4-5-7-16(15)19)13-8-10-17(22)18(23)12-13/h4-8,10,12,14,19H,9,11H2,1-3H3,(H,24,25)

InChI-Schlüssel

ZVQCUUBEAJLJHR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.